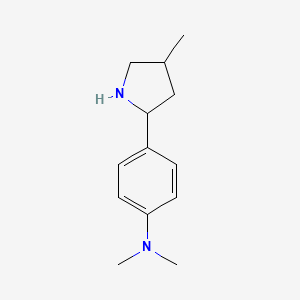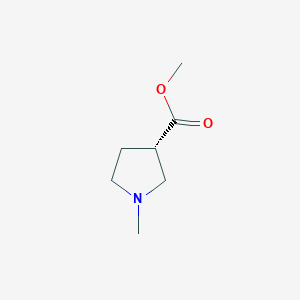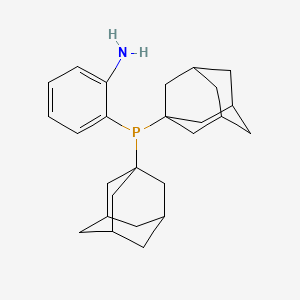
2-(Di(adamantan-1-yl)phosphino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Di(adamantan-1-yl)phosphino)aniline is a non-chiral aminophosphine ligand with the molecular formula C26H36NP and a molecular weight of 393.55 . This compound is notable for its unique structure, which includes adamantane groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(adamantan-1-yl)phosphino)aniline typically involves the reaction of adamantane derivatives with phosphine and aniline under controlled conditions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Di(adamantan-1-yl)phosphino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can modify the adamantane groups or the phosphine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen or hydrides, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Di(adamantan-1-yl)phosphino)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in drug design and delivery systems.
Wirkmechanismus
The mechanism by which 2-(Di(adamantan-1-yl)phosphino)aniline exerts its effects involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline: This compound has a similar structure but includes N,N-dimethyl groups, affecting its reactivity and applications.
1,3-Dehydroadamantane: A related adamantane derivative used in different chemical transformations.
Uniqueness
2-(Di(adamantan-1-yl)phosphino)aniline is unique due to its specific combination of adamantane groups and phosphinoaniline structure, providing distinct steric and electronic properties that make it valuable in catalysis and material science .
Eigenschaften
Molekularformel |
C26H36NP |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-[bis(1-adamantyl)phosphanyl]aniline |
InChI |
InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2 |
InChI-Schlüssel |
NYEHVIMDLLFHMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


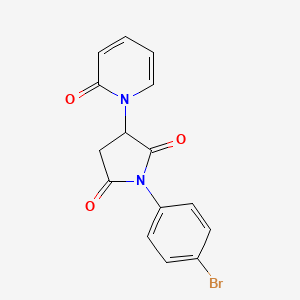
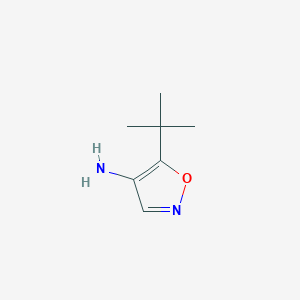
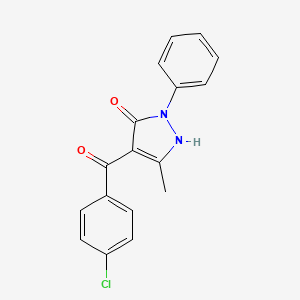
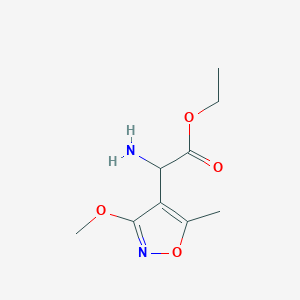
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
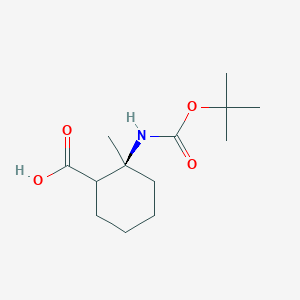


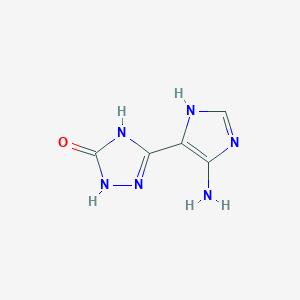

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
